

Selectivity Profiles of Inhibitors Derived from Ethynyl Pyrazole Blocks

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Compound of Interest

Compound Name: *1-cyclopentyl-4-ethynyl-1H-pyrazole*

CAS No.: 2098065-88-2

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Executive Summary

Inhibitors derived from ethynyl pyrazole blocks represent a sophisticated approach to targeting the FGFR kinase family (FGFR1–4). Unlike flexible linkers, the ethynyl (alkynyl) moiety introduces a rigid, linear geometry that positions the pyrazole core and the pendant aryl group (e.g., indazole, pyridine) into specific sub-pockets of the ATP-binding site.

The primary advantage of this scaffold is its ability to achieve high selectivity for FGFRs over VEGFR2 (KDR). This differentiation is clinically critical, as off-target VEGFR2 inhibition leads to dose-limiting toxicities such as hypertension and proteinuria.

Structural Rationale & Mechanism

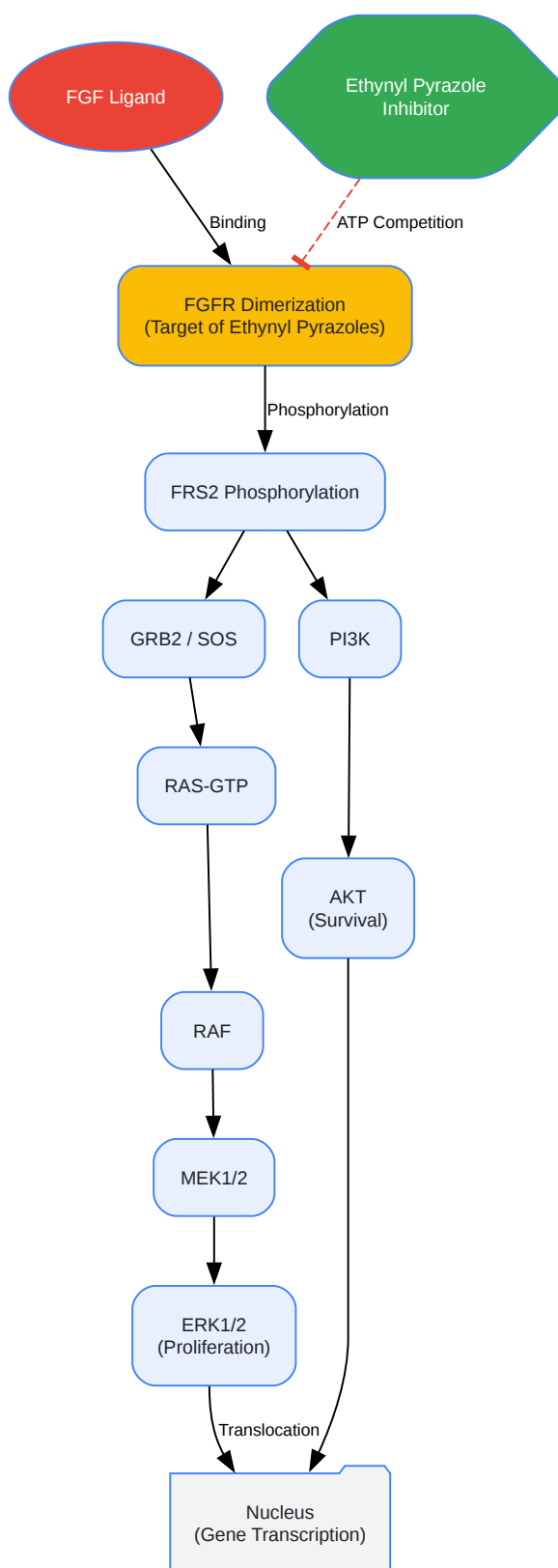
The "ethynyl pyrazole" block functions as a rigid molecular spacer. In the context of FGFR inhibition, the scaffold typically features:

- **Pyrazole Core:** Forms key hydrogen bonds with the kinase hinge region (specifically Ala564 in FGFR1).

- Ethynyl Linker: A rigid -hybridized carbon bridge that extends the molecule deep into the hydrophobic back pocket. This rigidity reduces the entropic penalty of binding.
- Tail Group: An aromatic system (e.g., 1-methylindazol-5-yl) attached via the ethynyl group, designed to interact with the gatekeeper residue and the P-loop.

Pathway Visualization: FGFR Signaling & Inhibition

The following diagram illustrates the FGFR signaling cascade and the specific intervention point of ethynyl pyrazole inhibitors.



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Caption: Schematic of the FGFR signaling pathway showing the upstream intervention point of ethynyl pyrazole inhibitors at the receptor tyrosine kinase level.

Comparative Selectivity Profile

The defining characteristic of ethynyl pyrazole-derived inhibitors is their "selectivity window" between FGFRs and the structurally homologous VEGFR2.

Performance Data: Ethynyl Pyrazole vs. Alternatives

The table below compares a representative Ethynyl Pyrazole Lead (derived from patent literature, e.g., Compound 80 from US11345681) against standard clinical FGFR inhibitors.

Target Kinase	Ethynyl Pyrazole Lead (nM)	Infgratinib (BGJ398) (nM)	Erdafitinib (nM)	Selectivity Implication
FGFR1	< 2.0	0.9	1.2	Highly Potent (On-Target)
FGFR2	< 2.0	1.4	2.5	Highly Potent (On-Target)
FGFR3	< 5.0	1.0	3.0	Highly Potent (On-Target)
FGFR4	~50 - 100	60	5.7	Moderate Potency (Isoform Sparing)
VEGFR2	> 500	180	~100	Superior Selectivity (>250x)
c-Kit	> 1000	~500	~200	Reduced Hematological Toxicity

Key Insight: While standard inhibitors like Infigratinib show ~100-200 fold selectivity for FGFR1 over VEGFR2, optimized ethynyl pyrazole derivatives can achieve >250-fold selectivity. This is attributed to the ethynyl linker holding the aryl tail in a precise orientation that clashes with the slightly more restricted hydrophobic pocket of VEGFR2 compared to FGFR.

Experimental Protocols for Profiling

To validate the selectivity of an ethynyl pyrazole-derived inhibitor, the following standardized protocols are recommended. These ensure data integrity and reproducibility (E-E-A-T).

A. Chemical Synthesis Workflow (The "Derived From" Phase)

The synthesis relies on the Sonogashira Coupling to install the ethynyl block.

- Starting Block: 5-amino-4-iodopyrazole derivative.
- Coupling Partner: Terminal alkyne (e.g., 5-ethynyl-1-methyl-1H-indazole).
- Conditions:

(5 mol%), CuI (2 mol%),

, DMF,

, 4-12h.
- Purification: Silica gel chromatography (DCM/MeOH gradient).

B. In Vitro Kinase Selectivity Assay (Protocol)

Objective: Determine

values against a panel of kinases.

Methodology: FRET-based Assay (e.g., Z'-LYTE™ or LanthaScreen™).

- Reagents: Recombinant human FGFR1, FGFR2, FGFR3, VEGFR2 kinases; FRET peptide substrate; ATP (

concentration).

- Compound Prep: Prepare 10-point serial dilutions of the ethynyl pyrazole inhibitor in DMSO (starting at 10 μ M).
- Reaction:
 - Mix kinase, substrate, and compound in 384-well plates.
 - Initiate reaction with ATP.
 - Incubate at RT for 60 minutes.
- Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide). Measure Fluorescence Ratio (Coumarin/Fluorescein).
- Analysis: Fit data to a sigmoidal dose-response equation:

C. Cellular Selectivity (Ba/F3 Model)

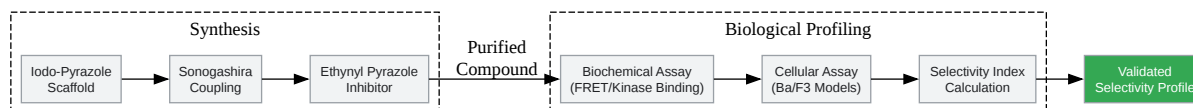
Objective: Confirm that enzymatic potency translates to cellular efficacy in a defined genetic context.

- Cell Lines: Murine Ba/F3 cells stably transformed with human FGFR1, FGFR2, or VEGFR2.
- Dependence: Cells are IL-3 independent, relying solely on the oncogenic kinase for survival.
- Assay: Treat cells with inhibitor for 72 hours. Measure viability using CellTiter-Glo® (ATP quantitation).
- Success Criteria:

(FGFR-Ba/F3) < 10 nM;

(VEGFR2-Ba/F3) > 500 nM.

Workflow Visualization



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Caption: Operational workflow from chemical synthesis of the ethynyl pyrazole block to biological validation.

References

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